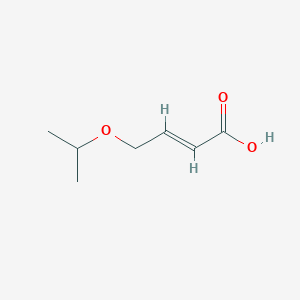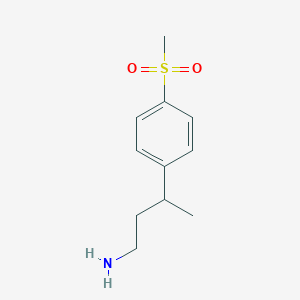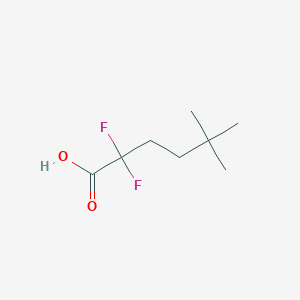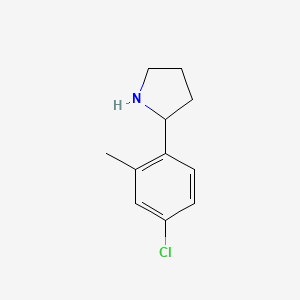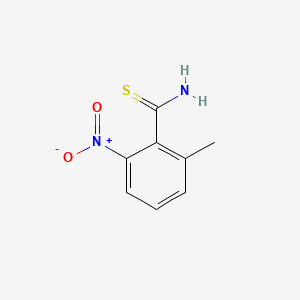
2-Methyl-6-nitrobenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-nitrobenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the benzene ring, along with a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitrobenzothioamide typically involves the nitration of 2-methylbenzothioamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitrobenzothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the thioamide group is oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Methyl-6-aminobenzothioamide.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Oxidation: 2-Methyl-6-nitrobenzothiosulfoxide or 2-Methyl-6-nitrobenzothiosulfone.
Scientific Research Applications
2-Methyl-6-nitrobenzothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound and its derivatives are investigated for their use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity allows for the modification of its structure to produce compounds with desired properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitrobenzothioamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Methyl-6-nitrobenzothioamide can be compared with other similar compounds such as:
2-Methyl-6-nitrobenzothiazole: Similar structure but with a thiazole ring instead of a thioamide group. It has different reactivity and biological activities.
2-Methyl-6-aminobenzothioamide: The reduced form of this compound with an amino group instead of a nitro group. It has different chemical properties and biological activities.
2-Methyl-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a thioamide group. It has different reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group and a thioamide group, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-methyl-6-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C8H8N2O2S/c1-5-3-2-4-6(10(11)12)7(5)8(9)13/h2-4H,1H3,(H2,9,13) |
InChI Key |
MSWFBBRMHMLUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


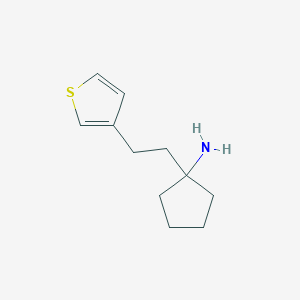



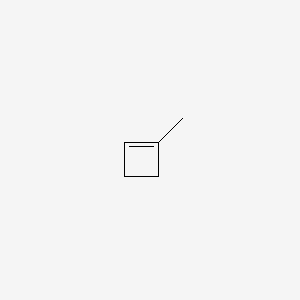
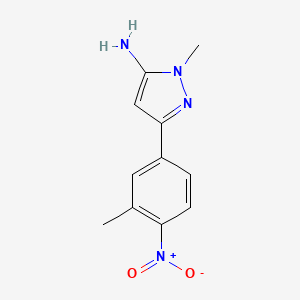
![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)

![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
